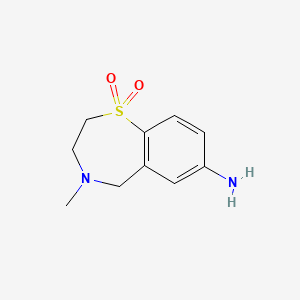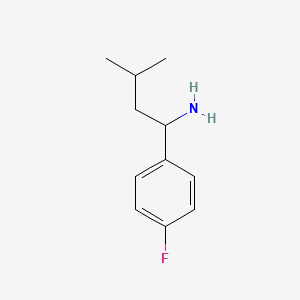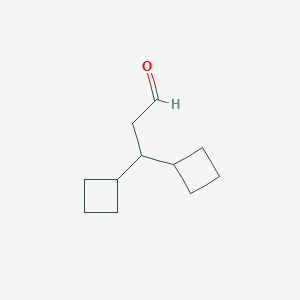
3,3-Dicyclobutylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclobutylpropanal is an organic compound characterized by the presence of two cyclobutyl groups attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropanal typically involves the reaction of cyclobutylmethylmagnesium bromide with cyclobutanone, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: 3,3-Dicyclobutylpropanoic acid.
Reduction: 3,3-Dicyclobutylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dicyclobutylpropanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclobutylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.
Comparison with Similar Compounds
3,3-Dicyclopropylpropanal: Similar structure but with cyclopropyl groups instead of cyclobutyl.
3,3-Dicyclopentylpropanal: Contains cyclopentyl groups, offering different steric and electronic properties.
3,3-Dicyclohexylpropanal: Larger cyclohexyl groups provide unique reactivity and applications.
Uniqueness: 3,3-Dicyclobutylpropanal is unique due to the presence of cyclobutyl groups, which introduce significant ring strain and influence the compound’s reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactions and for developing novel synthetic methodologies.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3,3-di(cyclobutyl)propanal |
InChI |
InChI=1S/C11H18O/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h8-11H,1-7H2 |
InChI Key |
YLONQFLFPOCGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine](/img/structure/B13260426.png)
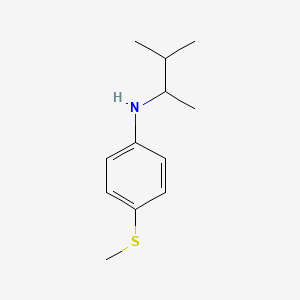

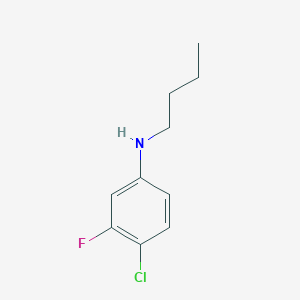
amine](/img/structure/B13260444.png)
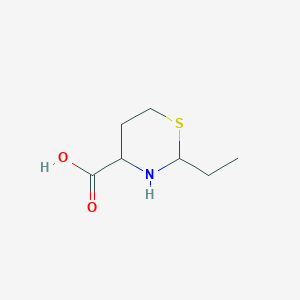
![2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13260477.png)
![5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13260482.png)

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile](/img/structure/B13260501.png)
